4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide
Description
Properties
IUPAC Name |
4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-3-5-15(6-4-14)11-12-24(22,23)20(2)13-16-7-9-17(10-8-16)18(19)21/h3-12H,13H2,1-2H3,(H2,19,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVZYLXRBGIHEH-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C_{23}H_{28}N_{2}O_{7}S
Molecular Weight: 476.54 g/mol
CAS Number: 5458-46-8
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antiviral Properties
Recent studies have indicated that sulfonamide derivatives exhibit antiviral activities by modulating host cellular mechanisms. For instance, compounds similar to This compound have been shown to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication, particularly in Hepatitis B virus (HBV) models .
Antibacterial Activity
Sulfonamide compounds are traditionally recognized for their antibacterial properties. A study on related sulfonamide derivatives demonstrated significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of folate synthesis pathways essential for bacterial growth .
Case Studies
-
Study on Antiviral Efficacy:
- Objective: To evaluate the effectiveness of sulfonamide derivatives against HBV.
- Methodology: In vitro assays were conducted using HepG2.2.15 cells treated with varying concentrations of the compound.
- Findings: The compound exhibited an IC50 value indicating effective inhibition of HBV replication, suggesting potential as an antiviral agent .
- Antibacterial Screening:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Benzamide vs. Cyclohexanecarboxylic Acid Derivatives
The compound 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid () replaces the benzamide core with a cyclohexanecarboxylic acid group. The cyclohexane ring may enhance solubility in nonpolar environments compared to the planar benzamide .
Sulfonamide Substituents
- 4-((((4-methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid (Ashfaq et al., 2011a): Features a 4-methylphenylsulfonyl group instead of the ethenyl-linked 4-methylphenyl in the target compound.
- 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide (): Incorporates a thiazole ring and cyano group, introducing π-π stacking capabilities and electron-withdrawing effects. These modifications could enhance binding to hydrophobic pockets or metal ions in biological systems .
Functional Group Influence on Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
